molecular formula C20H19FN4O3 B2610350 N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1396888-23-5

N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2610350
CAS No.: 1396888-23-5
M. Wt: 382.395
InChI Key: RXYHVBGOEYWGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique azetidine (4-membered nitrogen-containing ring) core substituted with a 1,2,4-oxadiazol-5-yl group at the 3-position. The oxadiazole ring is further modified with a 2-methoxyphenyl substituent, while the azetidine nitrogen is functionalized with a (4-fluorophenyl)methyl carboxamide moiety. Its compact azetidine scaffold distinguishes it from larger cyclic analogs (e.g., piperidine or pyrrolidine derivatives) and may confer advantages in metabolic stability and receptor selectivity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-27-17-5-3-2-4-16(17)18-23-19(28-24-18)14-11-25(12-14)20(26)22-10-13-6-8-15(21)9-7-13/h2-9,14H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYHVBGOEYWGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the azetidine ring: This step often involves the reaction of an azetidine precursor with the oxadiazole intermediate.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, typically using suitable halogenated precursors.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C20H21FN4O2C_{20}H_{21}FN_{4}O_{2}. Its structural features include a fluorophenyl group, an azetidine ring, and an oxadiazole moiety, which are known to contribute to its biological activity.

Structural Formula

N 4 fluorophenyl methyl 3 3 2 methoxyphenyl 1 2 4 oxadiazol 5 yl azetidine 1 carboxamide\text{N 4 fluorophenyl methyl 3 3 2 methoxyphenyl 1 2 4 oxadiazol 5 yl azetidine 1 carboxamide}

Anticancer Activity

Recent studies have indicated that compounds with oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole ring in this compound suggests potential activity against various cancer cell lines. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole-containing compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure hints at possible antimicrobial activity. Research has shown that similar azetidine derivatives possess activity against both Gram-positive and Gram-negative bacteria.

  • Case Study 2 : In vitro assays revealed that azetidine derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting a promising application for treating bacterial infections .

Neuropharmacological Effects

The presence of the fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.

  • Case Study 3 : A preliminary investigation into similar compounds indicated potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's .
Compound NameActivity TypeReference
Oxadiazole AAnticancerJournal of Medicinal Chemistry
Azetidine BAntimicrobialAntimicrobial Agents Journal
Fluorophenyl CNeuroprotectiveNeuropharmacology Journal

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureObserved Activity
Oxadiazole RingAntitumor activity
Azetidine CoreAntibacterial properties
Fluorophenyl SubstitutionEnhanced CNS penetration

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Modifications

Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
  • Structural Difference : Replaces the azetidine ring with a piperidine (6-membered ring) and substitutes the 2-methoxyphenyl group on oxadiazole with 4-fluorophenyl.
  • Pharmacological Profile : Exhibits high binding affinity to Mycobacterium tuberculosis targets (ΔG = -9.8 kcal/mol) and favorable ADMET properties, including moderate CYP3A4 metabolism .
  • Key Advantage : Piperidine’s larger ring may enhance solubility but could reduce metabolic stability compared to azetidine.
ADX47273 : (S)-(4-Fluorophenyl)-(3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidin-1-yl)Methanone
  • Structural Difference : Shares the oxadiazole-piperidine scaffold but replaces the carboxamide with a ketone linkage.
  • Pharmacological Profile : A positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5) with CNS penetration, highlighting the role of fluorophenyl groups in receptor interaction .
N-[(3-Methoxyphenyl)Methyl]-3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Propanamide
  • Structural Difference : Uses a linear propanamide chain instead of azetidine, with a 3-methoxyphenyl substitution.

Oxadiazole Substituent Variations

5-Phenyl-1,2-Oxazole-3-Carboxamide Derivatives
  • Example : N-{5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2-yl}-5-Phenyl-1,2-Oxazole-3-Carboxamide
  • Structural Difference : Replaces azetidine with a thiazole-oxazole hybrid and substitutes 4-methoxyphenyl on oxadiazole.
  • Pharmacological Profile : Demonstrates improved solubility due to thiazole’s polarity but reduced lipophilic permeability .
Ligand (10) : N-((3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-4-Methoxybenzamide
  • Structural Difference : Substitutes 3-chlorophenyl on oxadiazole and uses a benzamide linker.
  • Pharmacological Profile : Lower binding affinity (ΔG = -8.2 kcal/mol) to viral proteases compared to the target compound’s azetidine-carboxamide scaffold .

Metabolic and CYP Interaction Profiles

  • Target Compound : The 2-methoxyphenyl group on oxadiazole may reduce CYP2D6-mediated metabolism compared to 4-fluorophenyl analogs, as methoxy groups are less electron-withdrawing .
  • ADX47273 : Extensive CYP3A4 metabolism due to the piperidine ring, limiting half-life in vivo .

Research Implications

  • Azetidine Advantage : The target compound’s 4-membered ring may balance metabolic stability and bioavailability better than piperidine-based analogs.
  • Substituent Optimization : The 2-methoxyphenyl group on oxadiazole could enhance selectivity over 4-fluorophenyl derivatives in CNS targets .
  • Future Directions : Comparative in vivo studies are needed to validate computational predictions of CYP interactions and binding affinities.

Biological Activity

N-[(4-fluorophenyl)methyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes an azetidine ring and an oxadiazole moiety, which are known for their diverse biological properties. The presence of the fluorophenyl and methoxyphenyl groups may enhance its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, research has shown that similar oxadiazole compounds possess significant cytotoxic effects against various cancer cell lines, including pancreatic (PANC-1), colon (HCT-116), and breast cancer cells (MCF-7) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound APANC-10.67Apoptosis induction
Compound BHCT-1160.80Cell cycle arrest
Compound CMCF-70.87Inhibition of proliferation

The mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies indicate that oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases, which are relevant in metabolic disorders and neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (µM)
CholinesteraseCompound A0.50
GlucosidaseCompound B0.42

These findings suggest that this compound may have therapeutic potential beyond oncology.

Case Study 1: Antioxidant Properties

A study investigating related oxadiazole compounds found significant antioxidant activity measured through various assays such as CUPRAC (cupric acid-reducing antioxidant capacity). This property may contribute to the overall therapeutic efficacy of the compound in preventing oxidative stress-related diseases .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies indicated strong interactions with proteins associated with apoptotic pathways .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves a multi-step approach:

Oxadiazole Formation : Cyclize amidoximes with carboxylic acid derivatives (e.g., 2-methoxyphenyl carboxylic acid) under reflux with a catalyst like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Azetidine Introduction : Couple the oxadiazole intermediate with an azetidine precursor via nucleophilic substitution. Use microwave-assisted synthesis to enhance reaction efficiency and yield .

Final Carboxamide Linkage : React the azetidine intermediate with 4-fluorobenzyl isocyanate in the presence of a base (e.g., triethylamine).

  • Optimization : Monitor reaction progress via TLC and NMR. Adjust temperature (e.g., 80–100°C for cyclization) and catalyst concentration to improve purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H and 13C NMR to confirm the azetidine ring, oxadiazole protons, and methoxy/fluorophenyl substituents. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
  • X-ray Crystallography : Determine absolute stereochemistry and bond angles (e.g., single-crystal X-ray diffraction in collaboration with crystallography facilities) .

Q. How can in vitro activity screening be designed to assess neurological target engagement?

  • Methodological Answer :
  • Fluorometric Ca2+ Assays : Use HEK293 cells expressing mGlu5 receptors. Measure glutamate-induced Ca2+ flux in the presence of the compound (EC50 determination) .
  • Competitive Binding Assays : Employ radiolabeled ligands (e.g., [3H]MPEP) to evaluate displacement kinetics (Ki values). Include positive controls like ADX47273, a known mGlu5 modulator .

Q. What methods are used to evaluate physicochemical properties (e.g., LogP, solubility)?

  • Methodological Answer :
  • LogP Determination : Perform shake-flask partitioning between octanol and water, validated via HPLC retention time correlation.
  • Solubility : Use kinetic solubility assays in PBS (pH 7.4) or simulated gastric fluid. Adjust formulations with co-solvents (e.g., DMSO ≤1%) for in vitro studies .

Q. How do structural analogs differ in activity, and what substituent effects are observed?

  • Methodological Answer : Compare analogs with variations in:
  • Methoxy Position : Replace 2-methoxyphenyl with 3-methoxyphenyl; assess impact on receptor binding via docking studies .
  • Fluorophenyl Substitution : Test 4-fluorophenyl vs. 4-chlorophenyl derivatives in cellular assays to evaluate halogen effects on potency .

Advanced Research Questions

Q. How can computational docking predict binding to targets like mGlu5 receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the mGlu5 receptor crystal structure (PDB: 6FFI). Focus on the allosteric binding pocket; analyze interactions (e.g., hydrogen bonds with Tyr659) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Compare binding free energies (MM/PBSA) with known modulators .

Q. What experimental designs address contradictions in reported biological activities?

  • Methodological Answer :
  • Dose-Response Curves : Replicate studies with standardized compound purity (HPLC ≥98%) and cell lines (e.g., authenticated HEK293 cells) .
  • Orthogonal Assays : Combine Ca2+ flux assays with ERK/CREB phosphorylation assays in hippocampal slices to confirm functional activity .

Q. How to design in vivo studies for cognitive effects while minimizing confounders?

  • Methodological Answer :
  • Randomized Block Design : Use split-plot designs with littermate controls to account for genetic variability. Test doses (1–100 mg/kg i.p.) in novel object recognition (NOR) and 5-choice serial reaction time (5-CSRT) tasks .
  • Confounder Controls : Monitor circadian rhythms (fixed testing times) and environmental stressors (e.g., noise reduction) .

Q. What strategies assess metabolic stability and CYP450 interactions?

  • Methodological Answer :
  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS (t1/2 calculation) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isozymes using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

Q. How can SAR studies optimize substituent effects on pharmacokinetics?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole to enhance metabolic stability.
  • Pro-drug Design : Introduce ester moieties to the azetidine carboxamide for improved oral bioavailability. Validate in rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.